2-(3-Methoxypyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a methoxypyrrolidine group attached to a benzaldehyde moiety, making it a valuable asset in various chemical research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxypyrrolidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in high-purity forms (minimum 95%) for research purposes . The production process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxypyrrolidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The methoxypyrrolidine group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The benzaldehyde moiety can also participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxypyrrolidin-1-yl)acetophenone
- 2-(3-Methoxypyrrolidin-1-yl)benzonitrile
- 2-(3-Methoxypyrrolidin-1-yl)benzyl alcohol
Uniqueness
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the methoxypyrrolidine and benzaldehyde groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and selectivity in various applications, making it a valuable compound in research and development .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-7-13(8-11)12-5-3-2-4-10(12)9-14/h2-5,9,11H,6-8H2,1H3 |
InChI Key |
OCRHYCMNHYLECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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